

Crystallography of 2-Butylbenzofuran-5-amine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-butylbenzofuran-5-amine
Hydrochloride

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This technical guide provides a comprehensive overview of the crystallographic analysis of **2-butylbenzofuran-5-amine hydrochloride**, a key intermediate in the synthesis of pharmacologically active compounds. While a definitive crystal structure is not publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The protocols described herein are based on established chemical principles and common practices in the field of crystallography.

Synthesis of 2-Butylbenzofuran-5-amine Hydrochloride

The synthesis of **2-butylbenzofuran-5-amine hydrochloride** can be achieved through a multi-step process, beginning with the synthesis of the precursor 2-butyl-5-nitrobenzofuran. This is followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

A practical approach to synthesizing 2-butyl-5-nitrobenzofuran begins with commercially available 4-nitrophenol.^[1] The synthesis involves the conversion of 4-nitrophenol in five steps

to 2-butyl-5-nitrobenzofuran.[\[1\]](#)

Step 2: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butylbenzofuran-5-amine

The reduction of the nitro group to a primary amine can be achieved using various established methods, such as catalytic hydrogenation or reduction with metal chlorides. A common and effective method involves the use of sodium borohydride in the presence of a transition metal salt like iron(II) chloride.[\[2\]](#)

- Procedure: In a round-bottom flask, dissolve 2-butyl-5-nitrobenzofuran in a suitable solvent such as tetrahydrofuran (THF).
- Add iron(II) chloride to the solution at room temperature.
- Slowly add sodium borohydride to the mixture under a nitrogen atmosphere.
- Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.
- Wash the combined organic extracts and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-butylbenzofuran-5-amine.

Step 3: Formation of **2-Butylbenzofuran-5-amine Hydrochloride**

The hydrochloride salt is prepared by treating the free amine with hydrochloric acid.

- Procedure: Dissolve the purified 2-butylbenzofuran-5-amine in a suitable organic solvent, such as diethyl ether or isopropanol.
- Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.

- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **2-butylbenzofuran-5-amine hydrochloride** as a crystalline solid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. For organic hydrochloride salts, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution is a common and effective method for growing single crystals.

- Solvent Selection: Screen various solvents and solvent mixtures to find a system where **2-butylbenzofuran-5-amine hydrochloride** has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures with water.
- Procedure: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
- Filter the hot solution to remove any particulate matter.
- Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
- Over several days to weeks, single crystals suitable for X-ray diffraction should form.

Other potential crystallization methods include slow cooling of a saturated solution, vapor diffusion, and microbatch under-oil crystallization.^[3]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer to determine the three-dimensional atomic structure.

Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.^[4]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

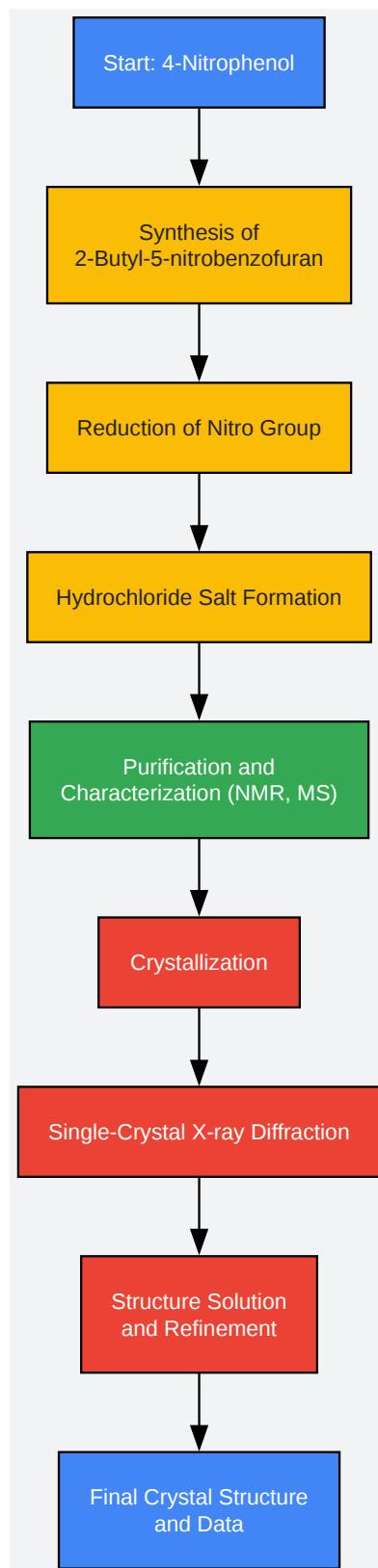
Data Presentation

The crystallographic data obtained from single-crystal X-ray diffraction analysis would be summarized in a table similar to the hypothetical example below.

Parameter	Value (Hypothetical)
Chemical Formula	C ₁₂ H ₁₆ CINO
Formula Weight	225.71
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123(4)
b (Å)	15.456(6)
c (Å)	8.789(3)
α (°)	90
β (°)	105.67(2)
γ (°)	90
Volume (Å ³)	1324.5(8)
Z	4
Calculated Density (g/cm ³)	1.132
Absorption Coefficient (mm ⁻¹)	0.25
F(000)	480
Crystal Size (mm ³)	0.25 x 0.20 x 0.15
Theta range for data collection (°)	2.5 to 28.0
Reflections collected	10567
Independent reflections	3025 [R(int) = 0.045]
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R1 = 0.052, wR2 = 0.135
R indices (all data)	R1 = 0.068, wR2 = 0.148

Visualization of Experimental Workflow

The overall workflow from synthesis to crystallographic analysis is depicted in the following diagram.



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Caption: Workflow for the synthesis and crystallographic analysis.

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